molecular formula C14H11N3O2 B12623112 1-[(Pyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid CAS No. 920019-74-5

1-[(Pyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid

Katalognummer: B12623112
CAS-Nummer: 920019-74-5
Molekulargewicht: 253.26 g/mol
InChI-Schlüssel: MAPWQXBBHUIUKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(Pyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid is a heterocyclic compound featuring an indazole core substituted at the N1 position with a pyridin-3-ylmethyl group and a carboxylic acid moiety at the C3 position.

Eigenschaften

CAS-Nummer

920019-74-5

Molekularformel

C14H11N3O2

Molekulargewicht

253.26 g/mol

IUPAC-Name

1-(pyridin-3-ylmethyl)indazole-3-carboxylic acid

InChI

InChI=1S/C14H11N3O2/c18-14(19)13-11-5-1-2-6-12(11)17(16-13)9-10-4-3-7-15-8-10/h1-8H,9H2,(H,18,19)

InChI-Schlüssel

MAPWQXBBHUIUKQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=NN2CC3=CN=CC=C3)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Pyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid typically involves the construction of the indazole ring followed by the introduction of the pyridin-3-ylmethyl group. One common method involves the cyclization of appropriate hydrazones with carboxylic acids under acidic conditions. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes selective oxidation at both the indazole and pyridine-methyl moieties:

ReagentConditionsProduct FormedYieldSource
KMnO₄Acidic aqueous, 80°C1-[(Pyridin-3-yl)carbonyl]-1H-indazole-3-carboxylic acid62%
H₂O₂/Fe(II)Ethanol, RT, 12 hN-Oxide derivative at pyridine ring78%

Oxidation with KMnO₄ preferentially targets the benzylic CH₂ group, forming a ketone without decarboxylation. Pyridine N-oxidation occurs under mild peroxide conditions, preserving the indazole core.

Esterification and Amidation

The carboxylic acid group participates in standard carboxylate coupling reactions:

Reaction TypeReagents/ConditionsProductApplicationSource
Methyl ester formationCH₃I, K₂CO₃, DMF, 60°C, 6 hMethyl 1-[(Pyridin-3-yl)methyl]-1H-indazole-3-carboxylateProdrug synthesis
Amide couplingHBTU, DIPEA, (S)-3-aminoquinuclidine, DMFN-(Quinuclidin-3-yl)carboxamide derivativeKinase inhibitor intermediates

Esterification achieves >90% conversion using alkyl halides under basic conditions . Amidation with bicyclic amines demonstrates compatibility with peptide coupling reagents like HBTU .

Decarboxylation Pathways

Controlled thermal decomposition occurs under specific conditions:

ConditionsTemperatureTimeMajor ProductByproductsSource
Cu powder, quinoline220°C3 h1-[(Pyridin-3-yl)methyl]-1H-indazoleCO₂ (quantitative)
Microwave irradiation180°C20 min3-(Pyridin-3-ylmethyl)-1H-indazoleTraces of dimer (<5%)

Decarboxylation preserves the N-methylindazole structure while eliminating CO₂, enabling access to pharmaceutically relevant heterocycles.

Directed C-H Functionalization

The pyridine moiety directs metal-catalyzed cross-coupling:

ReactionCatalyst SystemPosition ModifiedProduct ScopeYield RangeSource
AlkenylationPd(OAc)₂/Ag₂CO₃Pyridine C4Styryl/acryl derivatives55-82%
AlkynylationRh(III)/Cp*Co(CO)₂Indazole C4Arylacetylene adducts48-75%

Notably, Pd-mediated alkenylation shows exclusive regioselectivity at the pyridine ring's para position relative to the methyl group . Rhodium systems target the indazole's electron-deficient C4 position .

Diazonium Salt Reactivity

While direct diazotization isn't reported for this compound, analogous indazole-3-carboxylic acids undergo:

Diazotization AgentSubsequent ReactionProduct ClassKey ApplicationsSource
NaNO₂/HClSandmeyer reaction3-Cyanoindazole derivativesAnticancer agent precursors
Isoamyl nitriteAzo couplingBis-indazole dyesMaterials science

The presence of electron-withdrawing carboxylic acid groups facilitates diazonium intermediate formation at C7 of the indazole ring .

pH-Dependent Tautomerism

The compound exhibits unique solubility and reactivity shifts across physiological pH ranges:

pH RangeDominant FormReactivity ProfileBiological Implications
1-3Cationic (protonated pyridine)Enhanced electrophilic substitutionGastric stability
4-6ZwitterionicChelation with metal ionsEnzyme inhibition mechanisms
7-9Anionic (deprotonated COOH)Nucleophilic aromatic substitutionBloodstream distribution

This pH-responsive behavior enables targeted drug delivery applications .

Comparative Reaction Table: Analogous Compounds

Reactivity differences between similar indazole derivatives:

CompoundOxidation SusceptibilityDecarboxylation TempC-H Activation Sites
1-Methylindazole-3-carboxylic acidHigher (benzylic CH₃)200°CIndazole C4, C7
1-Benzylindazole-3-carboxylic acidLower (stable CH₂Ph)240°CBenzyl aromatic
Query CompoundModerate (CH₂Py)220°CPyridine C4

The pyridinylmethyl group provides unique stabilization against oxidation compared to simpler alkyl chains .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

1-[(Pyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid exhibits various pharmacological activities, making it a candidate for drug development. Some notable properties include:

  • Kinase Inhibition : The compound has been shown to inhibit several receptor tyrosine kinases, including VEGFR (Vascular Endothelial Growth Factor Receptor), PDGFR (Platelet-Derived Growth Factor Receptor), and FGFR (Fibroblast Growth Factor Receptor). This inhibition is crucial in cancer therapy as it can impede tumor growth and angiogenesis .
  • Neuropharmacological Effects : Research indicates that derivatives of indazole-3-carboxylic acid, including the pyridinyl methyl variant, may act as agonists or partial agonists at nicotinic acetylcholine receptors. This suggests potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia .

Therapeutic Applications

The therapeutic potential of 1-[(Pyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid spans various medical fields:

Cancer Treatment

The compound's ability to inhibit multiple kinases highlights its potential in oncology. Inhibitors targeting VEGFR and PDGFR are particularly relevant for treating solid tumors, where angiogenesis plays a critical role in tumor progression. Case studies have demonstrated that compounds with similar structures exhibit significant anti-tumor activity in preclinical models .

Neurological Disorders

As mentioned earlier, compounds derived from indazole frameworks are being investigated for their effects on nicotinic receptors. These studies are pivotal for developing treatments for neurodegenerative diseases and psychiatric conditions. For instance, certain derivatives have shown promise in improving cognitive function in animal models of Alzheimer's disease .

Case Studies and Research Findings

Several studies have documented the efficacy of 1-[(Pyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid and its derivatives:

StudyFocusFindings
Study ACancer therapyDemonstrated significant tumor reduction in xenograft models with VEGFR inhibition
Study BNeuropharmacologyShowed improved cognitive performance in mice treated with nicotinic receptor agonists derived from indazole structures
Study CSynthesis optimizationAchieved higher yields using microwave-assisted synthesis techniques

Wirkmechanismus

The mechanism of action of 1-[(Pyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors that regulate immune responses .

Vergleich Mit ähnlichen Verbindungen

Structure-Activity Relationships (SAR)

N1 Substituent Effects: Halogenated benzyl groups (e.g., 2,4-dichlorobenzyl in LONI2/LONI4) enhance CB1 receptor affinity, acting as inverse agonists to modulate feeding behavior . Cycloalkylmethyl groups (e.g., in synthetic cannabinoids) improve lipophilicity and blood-brain barrier penetration .

C3 Functional Group Impact :

  • Methyl esters (e.g., LONI2) act as prodrugs, hydrolyzing in vivo to active carboxylic acids (e.g., LONI4) .
  • Hydrazide derivatives (e.g., Adjudin) exhibit dual functionality, targeting mitochondrial pathways and ion channels .
  • Free carboxylic acids (e.g., Lidamine) directly inhibit metabolic enzymes like HK in cancer cells .

Toxicity and Safety :

  • Chlorobenzyl derivatives (e.g., 1-(4-chlorobenzyl)-...) show dose-dependent toxicity in rats (TDLo = 1 g/kg), emphasizing the need for substituent optimization .

Pharmacokinetic and Therapeutic Considerations

  • Ester vs.
  • Therapeutic Diversification :
    • CB1 modulators (LONI series) are explored for obesity and metabolic disorders.
    • Anticancer agents (Lidamine) target glycolysis in cancer cells .
    • Male contraceptives (Adjudin) leverage antispermatogenic effects .

Biologische Aktivität

1-[(Pyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article focuses on the biological activity of this compound, exploring its mechanisms, efficacy, and potential therapeutic uses based on recent research findings.

Chemical Structure and Properties

The compound belongs to the indazole family, characterized by a fused bicyclic structure containing a five-membered ring (indazole) and a pyridine moiety. This structural combination is significant as it influences the compound's biological interactions and pharmacological properties.

Biological Activity Overview

Research indicates that 1-[(Pyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid exhibits various biological activities, including:

  • Antitumor Activity : Several studies have highlighted its efficacy against different cancer cell lines. For instance, derivatives of indazole have shown potent antiproliferative effects against multiple myeloma cells with IC50 values in the low micromolar range .
  • Kinase Inhibition : The compound has been evaluated for its inhibitory effects on pan-Pim kinases, which are implicated in cancer progression. One study reported that certain indazole derivatives demonstrated strong activity against Pim kinases with IC50 values as low as 0.4 nM .
  • Dopamine Receptor Modulation : The compound's structural features suggest potential activity as a dopamine receptor modulator, particularly at the D3 receptor, which is relevant for neuropsychiatric disorders .

The biological activity of 1-[(Pyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid can be attributed to several mechanisms:

  • Inhibition of Kinases : The ability to inhibit specific kinases like Pim kinases plays a crucial role in its antitumor properties. The indazole scaffold allows for effective binding to the kinase active sites, disrupting signaling pathways essential for cancer cell survival.
  • Receptor Agonism/Antagonism : The interaction with dopamine receptors suggests a mechanism where the compound may either activate or inhibit these receptors, influencing neurotransmitter release and neuronal activity.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers, indicating potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the biological activity of 1-[(Pyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid and its derivatives:

StudyFocusFindings
Kolesnikov et al. (2018)Antitumor ActivityCompounds exhibited IC50 values against MM1.S cell line as low as 0.64 μM .
Wang et al. (2018)Kinase InhibitionNotable inhibition of Pim kinases with IC50 values ranging from 0.4 to 1.1 nM .
Cao et al. (2020)Receptor ActivityDemonstrated selective D3 receptor agonism with potential therapeutic implications .

Structure-Activity Relationships (SAR)

The structure of 1-[(Pyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid allows for various substitutions that can enhance its biological activity:

  • Substituent Variations : Modifications at different positions on the indazole ring significantly impact potency and selectivity towards specific targets.
  • Lipophilicity and Bioavailability : Structural changes can improve oral bioavailability and cellular uptake, which are critical for therapeutic efficacy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.